2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione
Description
“2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione” is a chemical compound .
Synthesis Analysis
The synthesis of this compound involves the refluxing of a mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.44 g, 0.01 mol) and methylorthoformate (1.27 g, 0.012 mol) for 2.5 hours. Then, pyridin-2-amine (0.94 g, 0.01 mol) is added and the mixture is refluxed for an additional 4 hours. The mixture is then poured into cold water and filtered to afford the title compound as a powder .Molecular Structure Analysis
In the title compound, C12H12N2O4, the dihedral angle between the pyridine and enamine planes is 3.5 (3)°, while the angle between the dioxanedione (seven atoms) and enamine planes is 4.6 (3)°. The dioxane ring approximates an envelope conformation .Physical And Chemical Properties Analysis
The molecular weight of this compound is 248.24 . The IUPAC name is 2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound. Its structural features make it an interesting candidate for developing novel chemotherapeutic agents. Investigating its interactions with cancer cells and potential mechanisms of action is an active area of study .
- Enzyme Inhibition : The pyridine and dioxanedione moieties may interact with enzymes, making it a potential inhibitor. Understanding its binding affinity and specificity toward specific enzymes could lead to drug discovery .
- Ligand Design : The compound’s unique structure allows it to serve as a ligand in coordination complexes. Researchers have explored its coordination chemistry with transition metals, which could have applications in catalysis, sensors, and materials design .
- Metal-Organic Frameworks (MOFs) : Incorporating this compound into MOFs could enhance their stability and selectivity. MOFs find applications in gas storage, separation, and drug delivery systems .
- Enamine Chemistry : The enamine functionality in this compound is valuable for asymmetric synthesis. Researchers have used it as a building block for creating chiral molecules and designing new catalytic processes .
- Conformational Analysis : Investigating the dihedral angles between the pyridine, enamine, and dioxanedione planes provides insights into its conformational flexibility. Crystallography studies help elucidate its three-dimensional arrangement .
- Quantum Mechanical Calculations : Researchers use computational methods to predict its electronic properties, reactivity, and potential energy surfaces. These insights guide experimental investigations and aid in rational design .
- Antibacterial and Antifungal Properties : While not extensively studied, the compound’s structural features suggest potential antimicrobial activity. Researchers are exploring its effects against bacteria and fungi .
- Bioimaging Probes : The pyridine moiety could be modified to create fluorescent probes for cellular imaging. Understanding its interactions with biological targets is crucial for developing effective probes .
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Organic Synthesis and Asymmetric Catalysis
Crystallography and Structural Studies
Computational Chemistry and Molecular Modeling
Biological Applications
properties
IUPAC Name |
2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2)17-10(15)8(11(16)18-12)7-14-9-5-3-4-6-13-9/h3-7H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIEDAXDKMETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=N2)C(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332183 | |
Record name | 2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
CAS RN |
25063-57-4 | |
Record name | 2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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